2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a piperidine ring attached to a methoxy-substituted pyridine ring.
Preparation Methods
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of 2-methoxypyridine with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of piperidine derivatives.
Scientific Research Applications
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride can be compared with other piperidine derivatives, such as:
2-Methoxy-4-(piperidin-4-yl)pyridine: Similar structure but different substitution pattern.
3-Methoxy-2-(piperidin-4-yl)pyridine: Different position of the methoxy group.
4-Methoxy-3-(piperidin-4-yl)pyridine: Another positional isomer.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures .
Biological Activity
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride, with the CAS number 171425-45-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
Antimicrobial Properties
Research indicates that derivatives of piperidine-based compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Piperidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, certain piperidinyl derivatives displayed IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells . This suggests that modifications in the piperidine structure can enhance cytotoxicity against cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, including histamine and sigma receptors, which are implicated in pain modulation and other physiological processes .
Case Studies
A number of studies have evaluated the efficacy of piperidine-based compounds:
- Study on Antiviral Activity : A related compound showed promising results in inhibiting dengue virus (DENV) infection with EC50 values ranging from 0.18 to 6.38 µM, indicating potential antiviral applications .
- Cancer Cell Line Studies : Research highlighted the effectiveness of piperidine derivatives in inhibiting cell growth across multiple cancer types, reinforcing their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Activity Type | Assay Type | Cell Line/Pathogen | IC50/EC50 Values |
---|---|---|---|
Antimicrobial | Bacterial Inhibition | Various Gram-positive/negative | Not specified |
Anticancer | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 µM |
Antiviral | Viral Inhibition | Dengue Virus | 0.18 - 6.38 µM |
Properties
IUPAC Name |
2-methoxy-3-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;;/h2-3,6,9,12H,4-5,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXTHMFRMVMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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